

# Application Notes: The Use of Maltose in Plant Tissue Culture Media

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Maltose

Cat. No.: B1330868

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The selection of a carbohydrate source is a critical factor in the formulation of plant tissue culture media, significantly influencing cell growth, differentiation, and regeneration. While sucrose is the most conventionally used carbon source, research has demonstrated that **maltose**, a disaccharide composed of two  $\alpha$ -glucose units, offers distinct advantages in specific applications, particularly in somatic embryogenesis and organogenesis for numerous plant species.<sup>[1][2]</sup> Its unique metabolic properties can lead to improved culture performance, including higher regeneration efficiency and the development of higher-quality embryos.<sup>[3][4]</sup>

The superiority of **maltose** is often linked to its slower rate of hydrolysis in the culture medium compared to sucrose. This gradual breakdown provides a more stable osmotic environment and a steady supply of glucose to the explants, which can act as a biochemical signal to promote differentiation and embryo development over rapid, often unorganized, callus proliferation.<sup>[1]</sup> Furthermore, using **maltose** can reduce the secretion of phenolic compounds into the medium, which are often detrimental to tissue culture success.

## Key Applications and Advantages

**Maltose** has proven to be a superior carbon source in several key areas of plant tissue culture:

- **Somatic Embryogenesis:** **Maltose** is highly effective in inducing and maturing somatic embryos. Studies have shown that it not only increases the number of embryos formed but also enhances their size, quality, and subsequent conversion rate into viable plantlets.[3][4] Species that have shown significant improvement in somatic embryogenesis with **maltose** include alfalfa, cotton, maize, and various pine species.[1][4][5][6]
- **Plant Regeneration:** Replacing sucrose with **maltose** in culture media has been shown to increase the number of regenerated plants in species like *Urochloa brizantha*. [7] This effect is attributed to **maltose** providing a readily available energy source for a longer duration, which stimulates cell differentiation.
- **Micropropagation:** In the micropropagation of certain plants like potatoes, **maltose**-containing media have resulted in a higher number of nodes and increased fresh mass of plantlets compared to standard sucrose-based media.[8]
- **Reduction of Abnormalities:** In cotton, the use of glucose (a component of **maltose**) significantly reduced the formation of abnormal embryos compared to other carbon sources, highlighting the importance of the type of sugar available to developing tissues.[6]

## Quantitative Data Summary

The following tables summarize quantitative findings from various studies comparing **maltose** to other carbon sources.

Table 1: Effect of Carbon Source and Concentration on In Vitro Regeneration of *Urochloa brizantha*

Carbon Source	Concentration (g/L)	Callus Induction (%)	Callus Growth (mg)	Number of Regenerated Plants
Sucrose	30	80.0 ± 8.16	347.71 ± 68.02	41
40	73.3 ± 8.16	450.00 ± 122.47	0	70
50	73.3 ± 8.16	290.00 ± 40.82	0	
Maltose	30	83.3 ± 4.08	315.00 ± 42.03	
40	83.3 ± 4.08	350.00 ± 51.23	110	115
50	83.3 ± 4.08	320.00 ± 45.00	115	
(Data sourced from Pereira et al.) <sup>[7]</sup>				

Table 2: Effect of Carbon Source on Somatic Embryogenesis and Plant Regeneration in Alfalfa (*Medicago sativa* L.)

Carbon Source (at 3%)	Embryo-to-Shoot Conversion Rate (%)	Plantlet Survival Rate (%)	Key Observations
Maltose	96.9%	~100%	Rapid progression to globular stage, lowest shoot loss. <a href="#">[4]</a> <a href="#">[9]</a>
Fructose	High	50-100%	Effective for germination and normal shoot/root formation. <a href="#">[4]</a>
Glucose	High	50-100%	Effective for germination and normal shoot/root formation. <a href="#">[4]</a>
Galactose	High	50-100%	Effective for germination and normal shoot/root formation. <a href="#">[4]</a>
Sucrose	High	50-100%	Standard control, effective but often outperformed by maltose. <a href="#">[4]</a>
Lactose	High	50-100%	Effective for germination and normal shoot/root formation. <a href="#">[4]</a>
Mannitol/Sorbitol	No significant response	N/A	Poorly metabolized, often used as osmoticum. <a href="#">[1]</a> <a href="#">[4]</a>
(Data sourced from studies on alfalfa regeneration.) <a href="#">[4]</a> <a href="#">[9]</a>			

Table 3: Optimal **Maltose** Concentrations for Specific Applications

Plant Species	Application	Optimal Maltose Concentration	Reference
Urochloa brizantha	Plant Regeneration	40 - 50 g/L	[7]
Alfalfa (Medicago sativa)	Somatic Embryogenesis	3% (30 g/L)	[4]
Cotton (Gossypium hirsutum)	Embryogenic Callus Induction	30 g/L	[6]
Malaysian Rice (Oryza sativa)	Callus Induction	30 g/L	[10]
Alfalfa (Medicago sativa)	Embryo Formation (Broad Range)	90 mM (~3%)	[3]

## Experimental Protocols

### Protocol 1: Preparation of Maltose-Supplemented Plant Tissue Culture Medium

This protocol describes the preparation of a general-purpose plant tissue culture medium, such as Murashige and Skoog (MS), supplemented with **maltose**.

Materials:

- Basal salt mixture (e.g., MS)
- Vitamins (e.g., Gamborg's B5)
- Myo-inositol
- Plant growth regulators (e.g., 2,4-D, Kinetin, as required by the specific protocol)
- **Maltose**
- Gelling agent (e.g., Agar, Phytigel)

- Deionized or distilled water
- Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment
- Autoclave
- Sterile 0.22  $\mu\text{m}$  syringe filter and sterile container (for filter sterilization)

#### Procedure:

- **Dissolve Components:** In a beaker, dissolve the basal salts, vitamins, and myo-inositol in approximately 80% of the final volume of deionized water while stirring.
- **Add Growth Regulators:** Add the required plant growth regulators from stock solutions.
- **Do NOT Add **Maltose** Yet:** To prevent caramelization and degradation during autoclaving, which can produce toxic byproducts, **maltose** should be sterilized separately.[\[11\]](#)
- **Adjust pH:** Adjust the pH of the medium to the desired level (typically 5.7-5.8) using HCl or KOH.
- **Add Gelling Agent:** While stirring, slowly add the gelling agent. Heat the medium gently if required to fully dissolve the gelling agent.
- **Bring to Final Volume:** Add deionized water to reach the final desired volume.
- **Autoclave the Medium:** Dispense the medium into culture vessels, cover them, and sterilize in an autoclave at 121°C and 15 psi for 20 minutes.
- **Prepare Sterile **Maltose** Solution:** Separately, prepare a concentrated **maltose** stock solution (e.g., 30% w/v) in deionized water. Sterilize this solution by passing it through a 0.22  $\mu\text{m}$  syringe filter into a sterile container.
- **Combine Components:** After the autoclaved medium has cooled to approximately 50-60°C (cool enough to handle but still liquid), aseptically add the filter-sterilized **maltose** solution to achieve the final desired concentration (e.g., add 100 ml of a 30% stock to 900 ml of medium for a final concentration of 30 g/L).

- Final Steps: Swirl the vessels gently to mix the **maltose** thoroughly. Allow the medium to solidify in a sterile environment. The medium is now ready for explant inoculation.

## Protocol 2: Evaluating the Effect of Maltose on Somatic Embryogenesis in Alfalfa

This protocol provides a framework for inducing somatic embryogenesis from alfalfa leaf explants.

### Phase 1: Callus Induction

- Explant Source: Use young, fully expanded leaves from sterile in vitro-grown alfalfa plantlets.
- Induction Medium: Prepare Gamborg's B5 (B5h) medium supplemented with 2,4-D, NAA, and kinetin. As the carbon source, prepare variations of the medium containing 3% sucrose (control) and 3% **maltose**.<sup>[4]</sup>
- Inoculation: Place leaf explants onto the prepared media in petri dishes.
- Incubation: Culture the explants in darkness at 25°C for three weeks to induce callus formation.<sup>[4][9]</sup>

### Phase 2: Embryo Maturation

- Maturation Medium: Prepare a hormone-free MS basal medium. Again, create separate batches with 3% sucrose and 3% **maltose** as the carbon source.
- Transfer: Transfer the embryogenic calli from the induction medium to the maturation medium.
- Incubation: Continue to culture in darkness at 25°C to allow for the development and maturation of somatic embryos.

### Phase 3: Embryo Germination and Plant Conversion

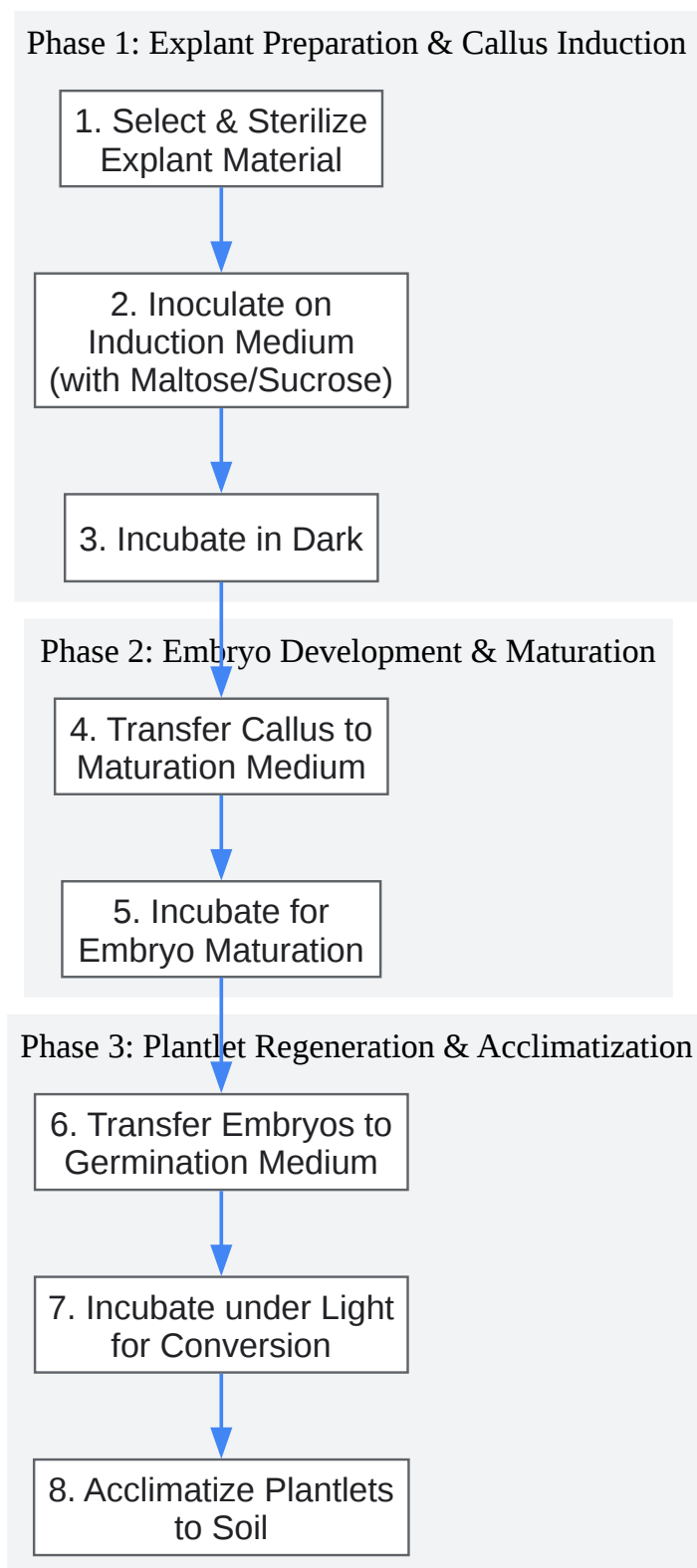
- Germination Medium: Prepare a hormone-free MS basal medium, again with 3% sucrose and 3% **maltose**.

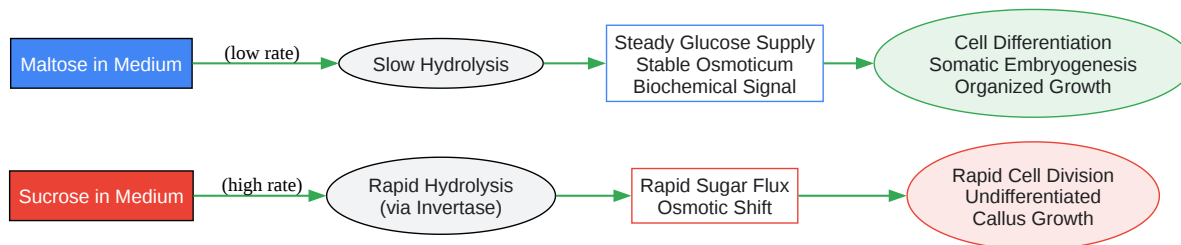
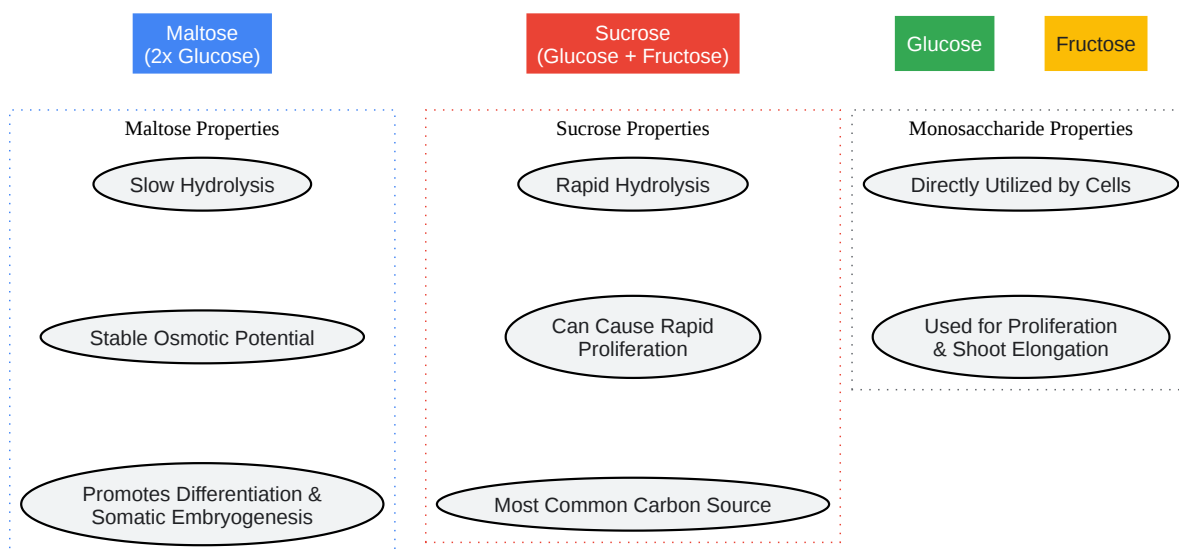
- **Transfer:** Once mature, transfer individual cotyledonary-stage somatic embryos to the germination medium in Magenta boxes or glass jars.
- **Incubation:** Incubate the cultures under a 16-hour photoperiod at 25°C to promote shoot and root development (conversion into plantlets).<sup>[4]</sup>
- **Data Collection:** Throughout the process, collect data on the frequency of embryogenic callus formation, the number and quality of mature embryos, and the percentage of embryos that successfully convert into whole plants.

## Visualizations

### Diagrams of Workflows and Relationships







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 3. US4801545A - Enhanced somatic embryogenesis using maltose - Google Patents [patents.google.com]
- 4. Role of Carbon Sources on in Vitro Plant Regeneration in Alfalfa (Medicago sativa L.) [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbon source dependent somatic embryogenesis and plant regeneration in cotton, Gossypium hirsutum L. cv. SVPR2 through suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Notes: The Use of Maltose in Plant Tissue Culture Media]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330868#application-of-maltose-in-plant-tissue-culture-media]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)